molecular formula C7H15NO2 B13515259 rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine

rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine

Cat. No.: B13515259
M. Wt: 145.20 g/mol
InChI Key: XGJPQLCPKOOXGX-RQJHMYQMSA-N
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Description

rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine: is a chemical compound with the molecular formula C7H15NO2. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

The synthesis of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.

Chemical Reactions Analysis

rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways .

Comparison with Similar Compounds

rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-[(2S,5R)-5-methyl-1,4-dioxan-2-yl]ethanamine

InChI

InChI=1S/C7H15NO2/c1-6-4-10-7(2-3-8)5-9-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1

InChI Key

XGJPQLCPKOOXGX-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CO[C@H](CO1)CCN

Canonical SMILES

CC1COC(CO1)CCN

Origin of Product

United States

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